Ondelopran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
676501-25-0 |
|---|---|
Molecular Formula |
C20H24FN3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-[2-fluoro-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H24FN3O3/c21-17-11-15(12-23-8-5-14-6-9-26-10-7-14)1-3-18(17)27-19-4-2-16(13-24-19)20(22)25/h1-4,11,13-14,23H,5-10,12H2,(H2,22,25) |
InChI Key |
QWNDOCKIKKQJNN-UHFFFAOYSA-N |
SMILES |
C1COCCC1CCNCC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(=O)N)F |
Canonical SMILES |
C1COCCC1CCNCC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(=O)N)F |
Appearance |
Solid powder |
Other CAS No. |
676501-25-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY2196044; LY 2196044; LY-2196044; Odelepran |
Origin of Product |
United States |
Molecular and Receptor Pharmacology of Ondelopran
Elucidation of Ondelopran's Primary Pharmacological Target
The primary pharmacological target of this compound has been identified as the opioid receptor system. wikipedia.org This system comprises a group of G protein-coupled receptors that play a crucial role in modulating pain, reward, and other physiological processes through interactions with endogenous opioid peptides. frontiersin.orgrevistachilenadeanestesia.clfrontiersin.org
Opioid Receptor System as a Molecular Target
This compound functions as an antagonist at opioid receptors, meaning it inhibits the action of both endogenous and exogenous opioids by preventing their binding to the receptor sites. wikipedia.org This mechanism of action is central to its investigation as a potential therapeutic agent. wikipedia.orgresearchgate.net
Identification of Specific Opioid Receptor Subtypes Antagonized by this compound (e.g., Mu, Kappa, Delta)
Studies have identified that this compound antagonizes the three primary opioid receptor subtypes: mu (MOP), kappa (KOP), and delta (DOP) receptors. wikipedia.orgresearchgate.netebi.ac.uk These subtypes are well-established targets within the opioid system, each mediating distinct pharmacological effects. frontiersin.orgnih.govpainphysicianjournal.com
Receptor Binding Kinetics and Affinity Studies
Detailed studies have been conducted to quantify the potency and analyze the binding characteristics of this compound at the opioid receptor subtypes.
Quantification of Antagonist Potency (Kb Values)
This compound exhibits antagonist potency at the mu, kappa, and delta opioid receptors. The reported antagonist potency (Kb) values for this compound at human opioid receptors are as follows: 0.4 nM at MOP, 0.6 nM at KOP, and 1.9 nM at DOP receptors. researchgate.netresearchgate.net These values indicate a relatively high affinity for these receptor subtypes, with slightly higher potency observed at the mu and kappa receptors compared to the delta receptor.
Table 1: Antagonist Potency (Kb) of this compound at Human Opioid Receptor Subtypes
| Receptor Subtype | Antagonist Potency (Kb) |
| Mu (MOP) | 0.4 nM |
| Kappa (KOP) | 0.6 nM |
| Delta (DOP) | 1.9 nM |
Analysis of Receptor Binding Profiles (e.g., Unique Binding Profile)
This compound is described as having a unique binding profile across the three types of human opioid receptors (μ, κ, δ). researchgate.netdoclinika.ruresearchgate.netscispace.com This distinct profile differentiates it from some other opioid antagonists. Unlike certain antagonists, this compound has shown no detectable agonistic activity at MOP, KOP, and DOP receptors. researchgate.net
Allosteric Modulation and Ionic Influence on Receptor Binding
Research indicates that the binding of this compound to opioid receptors can be influenced by the presence of ions. In contrast to morphinan (B1239233) antagonists, this compound demonstrates enhanced binding to opioid receptors in the presence of sodium ions. researchgate.netresearchgate.net This suggests that sodium ions play a role in modulating the affinity or binding kinetics of this compound at these receptors. The influence of ions, such as sodium, on receptor binding is a known phenomenon for various receptors, including opioid receptors, and can impact ligand affinity and receptor conformation. revistachilenadeanestesia.clresearchgate.netchemrxiv.orgnih.gov Allosteric modulation, where a ligand binds to a site distinct from the orthosteric site to influence receptor activity, is another mechanism that can affect receptor binding and function. nih.govnih.govelifesciences.orgbiorxiv.orgbiorxiv.org While the primary mechanism of this compound is antagonism at the orthosteric site, the observed ionic influence highlights a complexity in its interaction with the receptor environment.
Role of Sodium Ions in this compound's Receptor Binding Affinity
The binding affinity of ligands to opioid receptors can be influenced by the presence of sodium ions. In contrast to morphinan antagonists, this compound demonstrates enhanced binding to opioid receptors when sodium ions are present. researchgate.netresearchgate.net This characteristic is also observed with inverse agonists of opioid receptors, which show a similar enhancement of binding affinity in the presence of sodium ions. researchgate.netresearchgate.net Sodium ions can play a role in the conformational states of G protein-coupled receptors (GPCRs), including opioid receptors, and can affect ligand binding. nih.gov For some Class A GPCRs, antagonists have been observed to promote sodium binding. nih.gov
Preclinical Methodologies and Research Paradigms
In Vitro Pharmacological Characterization
In vitro studies are essential for detailing a compound's interaction with specific biological targets, such as receptors, at a molecular and cellular level.
Cell-Based Assays for Receptor Binding and Selectivity
Cell-based assays are employed to assess the binding affinity and selectivity of ondelopran for different opioid receptor subtypes (μ, κ, δ). These assays typically involve incubating cells expressing the target receptors with labeled this compound or a known radioligand in the presence of varying concentrations of this compound. By measuring the amount of labeled ligand bound to the receptors, researchers can determine this compound's affinity and how selectively it binds to each receptor subtype. This compound has shown antagonist potency (Kb) of 0.4 nM at human MOP receptors, 0.6 nM at human KOP receptors, and 1.9 nM at human DOP receptors. researchgate.netwikipedia.orgresearchgate.net This indicates a relatively high affinity for all three major opioid receptor types.
Functional Assays for Antagonistic Activity (e.g., [35S]GTPγS Binding Assays)
Functional assays, such as the [35S]GTPγS binding assay, are used to determine the functional consequence of this compound binding to opioid receptors. eurofinsdiscovery.comku.educreative-bioarray.commultispaninc.comnih.gov These assays measure the ability of a compound to activate or inhibit G protein signaling, which is a downstream effect of opioid receptor activation. creative-bioarray.commultispaninc.com Since this compound is characterized as an antagonist, these assays would typically assess its ability to block the signaling induced by known opioid agonists. creative-bioarray.commultispaninc.comnih.gov The [35S]GTPγS binding assay involves measuring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G protein. creative-bioarray.commultispaninc.com Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit, leading to G protein activation. creative-bioarray.commultispaninc.com Antagonists block this process. creative-bioarray.comnih.gov this compound exhibits no detectable agonistic activity at MOP, KOP, and DOP receptors, consistent with its classification as an antagonist. researchgate.netresearchgate.net
Ligand Displacement and Competition Binding Experiments
Ligand displacement and competition binding experiments are fundamental techniques used to characterize the binding of a new compound to a receptor. revvity.comumich.edu In these experiments, a fixed concentration of a radiolabeled ligand that is known to bind to the opioid receptor is incubated with the receptor in the presence of varying concentrations of unlabeled this compound. revvity.com this compound competes with the radiolabeled ligand for binding sites. revvity.comumich.edu By measuring the displacement of the radiolabeled ligand as the concentration of this compound increases, researchers can determine the affinity of this compound for the receptor (expressed as an IC50 or Ki value). These experiments help confirm the binding profile and potency of this compound observed in other in vitro assays.
In Vivo Research Models and Experimental Designs
In vivo studies using animal models are critical for evaluating the pharmacological effects of this compound within a complex biological system and assessing its potential for therapeutic application. mdpi.comresearchgate.netplos.org
Utilization of Rodent Models (e.g., Wistar Rats, Mice) in Pharmacological Studies
Rodent models, including Wistar rats and mice, are commonly utilized in preclinical pharmacological studies of this compound. researchgate.netontosight.airesearchgate.netmdpi.comresearchgate.netplos.orgrpmj.rudoclinika.rubienta.net These models allow researchers to investigate the in vivo effects of this compound on behavior, physiology, and other relevant endpoints that cannot be assessed in vitro. Wistar rats, for instance, have been used in long-term studies to evaluate the potential effects of this compound. researchgate.netresearchgate.netrpmj.rudoclinika.ru The selection of specific rodent strains and species depends on the research question and the relevance of the model to the human condition being studied. mdpi.comresearchgate.net Animal models provide a platform for assessing the plausibility of therapeutic efficacy and informing further investigation. researchgate.net
Advanced Study Designs for Pharmacological Investigations (e.g., Double-Blind, Placebo-Controlled Preclinical Studies)
Advanced study designs, such as double-blind, placebo-controlled preclinical studies, are employed to minimize bias and increase the reliability of findings in animal research involving this compound. researchgate.netontosight.ainih.govfrontiersin.orgresearchgate.neti-base.infocancerresearchuk.orgnih.gov In a double-blind study, neither the researchers nor the personnel administering the treatment know which animals receive the active compound (this compound) and which receive a placebo. i-base.infocancerresearchuk.org A placebo is an inactive substance or treatment that looks identical to the active treatment. cancerresearchuk.org This blinding helps prevent conscious or unconscious influence on the experimental outcomes. i-base.info Including a placebo control group is essential for determining the specific effects of this compound compared to no treatment. cancerresearchuk.org While commonly associated with clinical trials, these rigorous designs can be adapted for preclinical animal studies to strengthen the evidence base. frontiersin.org Such designs contribute to more robust data by controlling for potential confounding factors.
Preclinical Assessment of Drug Metabolism and Disposition (ADME) Methodologies
Preclinical assessment of drug metabolism and disposition (ADME) is a critical phase in pharmaceutical research, utilizing various methodologies to understand how a compound is absorbed, distributed, metabolized, and excreted within a living system before human trials commence. These studies are essential for predicting a drug's behavior in humans and identifying potential issues related to exposure and clearance. Animal models play a pivotal role in this assessment, providing in vivo systems to study the complex interplay of biochemical and physiological events that govern a drug's fate in the body. nih.govomicsonline.org Common animal models include rodents like mice and rats, as well as dogs and monkeys, chosen for their relevance to human physiology and metabolic pathways. omicsonline.orgescholarship.org
Methodologies employed in preclinical ADME studies often involve both in vitro and in vivo approaches. In vitro methods can include assessments of solubility, cell permeability (such as using Caco-2 cell lines), microsomal stability, cytochrome P450 (CYP) inhibition, and plasma protein binding. In vivo studies in animal models provide data on pharmacokinetics (PK), including absorption rates, distribution to tissues, metabolic pathways and rates, and excretion routes and speeds. nih.gov Surgical and pharmacological models in rodents are frequently used for pharmacokinetic studies, allowing for detailed investigation of absorption and disposition. nih.gov For instance, surgical approaches can involve the mechanical instrumentation of anatomical structures, while pharmacological models might use chemical inhibitors of enzymes like cytochrome P450 or transporters like P-gp to understand specific metabolic or transport processes. nih.gov
The goal of these preclinical ADME studies is to generate data that can be used to predict human pharmacokinetics and identify potential drug-drug interactions. nih.govghdiscoverycollaboratory.org While animal models provide valuable insights, it is recognized that species differences exist in ADME processes. omicsonline.org Studies comparing fraction excreted unchanged in urine (fe) values in animals (rats, dogs, monkeys) and humans have shown significant correlations, although animal models tend to underpredict human urinary excretion of unchanged drug. escholarship.org Dogs have been noted as being among the more reliable predictors of human fe compared to rats and monkeys in some studies. escholarship.org
Exploratory Neurobiological and Behavioral Pharmacology in Animal Models
Exploratory neurobiological and behavioral pharmacology studies in animal models are fundamental to understanding the potential effects of a compound on the nervous system and behavior. These preclinical investigations aim to elucidate how a drug interacts with neural circuits and ultimately influences observable behaviors. Animal models, including rodents, are widely used due to the ability to study complex behaviors and neural mechanisms that have relevance to human conditions. researchgate.netfrontiersin.orgnih.gov
Examination of this compound's Influence on Neural Circuits and Activity
Research into this compound suggests its influence on neural circuits is linked to its mechanism of action as an opioid receptor antagonist. wikipedia.org this compound has been identified as antagonizing the three primary opioid receptors: mu, kappa, and delta, with varying potencies. wikipedia.org This interaction with opioid receptors implies a potential modulation of neural pathways where these receptors are expressed. Opioid receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of functions, including pain modulation, reward pathways, and mood regulation.
While specific detailed findings on this compound's precise influence on neural circuits and activity in animal models are not extensively detailed in the provided search results beyond its opioid receptor antagonism, preclinical studies in neurobiological pharmacology often employ techniques such as in vivo electrophysiology, neurochemical analysis, and functional neuroimaging in animal models to assess the impact of a compound on neuronal firing patterns, neurotransmitter release, and regional brain activity. nih.govmpg.deuq.edu.au These methodologies can help to map how a drug like this compound alters activity within specific neural circuits, such as those involved in reward or stress responses, which are relevant to conditions like alcohol dependence, an area where this compound has been investigated. wikipedia.orgnih.govncats.io Understanding these interactions at the circuit level is crucial for bridging the gap between molecular mechanisms and observed behavioral effects.
Behavioral Phenotyping in Animal Models to Elucidate Pharmacological Effects
Behavioral phenotyping in animal models is a cornerstone of preclinical pharmacology, providing observable endpoints to assess the effects of a compound. These studies utilize a range of standardized behavioral tests designed to evaluate various aspects of animal behavior that may be relevant to human conditions or predict potential therapeutic effects. frontiersin.orgherbmedpharmacol.com For this compound, which has been investigated for alcohol dependence, behavioral studies in animal models would likely focus on behaviors related to alcohol consumption, seeking, and reward. researchgate.netwikipedia.orgnih.gov
While detailed specific behavioral data for this compound in animal models is limited in the provided search results, the general approach involves exposing animals to controlled experimental conditions and measuring specific behaviors. For example, in the context of alcohol dependence, models might include paradigms of voluntary alcohol consumption, operant self-administration, or relapse-like behavior following periods of abstinence. researchgate.net Changes in the frequency, duration, or intensity of these behaviors after administration of this compound compared to control groups would provide insights into its potential to reduce alcohol intake or alter alcohol-seeking behavior. wikipedia.org
Other behavioral tests commonly used in neurobiological pharmacology include assessments of locomotor activity, anxiety-like behavior (e.g., elevated plus maze), depression-like behavior (e.g., forced swim test), and cognitive function. frontiersin.orgherbmedpharmacol.com By systematically evaluating this compound's effects across a spectrum of behaviors, researchers can gain a comprehensive understanding of its pharmacological profile and its potential therapeutic applications. The observed behavioral changes are then correlated with the neurobiological effects to build a complete picture of the drug's actions.
Opioid Receptor Antagonism Potency of this compound wikipedia.org
| Opioid Receptor | Potency (nM) |
| Mu (μ) | 0.4 |
| Kappa (κ) | 0.6 |
| Delta (δ) | 1.9 |
Structure Activity Relationship Sar and Computational Approaches
Fundamental Principles of Structure-Activity Relationships in Drug Discovery
SAR is based on the principle that the biological activity of a compound is directly related to its chemical structure. By systematically modifying different parts of a molecule and observing the resulting changes in activity, researchers can identify key structural features responsible for binding to a target and eliciting a biological response collaborativedrug.com.
Identification of Pharmacophoric Elements Critical for Opioid Receptor Antagonism
Pharmacophoric elements are the essential features of a molecule's structure that are recognized by a biological target, such as a receptor, and are responsible for its activity mdpi.com. For opioid receptor antagonists like Ondelopran, identifying these elements is critical to understanding how the molecule binds to and blocks opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) found primarily in the central and peripheral nervous systems and the gastrointestinal tract mdpi.com. Early research into opioid activity proposed the existence of specific receptors based on the well-defined SAR patterns observed with opiate drugs and their antagonism by compounds like naloxone (B1662785) guidetopharmacology.org. A common feature in the interaction of opioid ligands with their receptors is the presence of an anchoring salt bridge between an aspartate residue (Asp3.32) on the receptor and a basic nitrogen atom on the ligand mdpi.com. While the specific pharmacophoric elements of this compound for opioid receptor antagonism are not extensively detailed in the provided search results, the general principles for opioid ligands involve features that allow interaction with the binding site, including elements capable of forming ionic interactions and potentially hydrophobic or hydrogen bonding interactions mdpi.comnih.gov.
Elucidation of Molecular Substructures Influencing Potency and Selectivity
Methodological Frameworks for SAR Studies
SAR studies employ various methodologies, ranging from chemical synthesis of analogs to computational modeling, to systematically explore the relationship between structure and activity.
Chemical Synthesis and Analog Design Strategies for this compound Derivatives
Chemical synthesis is a cornerstone of SAR studies, allowing researchers to create modified versions (analogs) of a lead compound like this compound slideshare.net. Analog design strategies involve making specific changes to the molecular structure, such as introducing or removing functional groups, altering the shape or flexibility of the molecule, or replacing atoms with bioisosteres (atoms or groups that produce similar biological effects) slideshare.net. By synthesizing a series of this compound derivatives with planned structural variations, researchers can test each analog for its activity at the opioid receptors and compare the results to the parent compound nih.govnih.gov. This iterative process helps to map which parts of the molecule are essential for activity and which modifications might improve potency, selectivity, or other desirable properties slideshare.net. While specific details on the synthesis and analog design strategies employed for this compound derivatives were not extensively covered in the search results, this approach is standard practice in medicinal chemistry for optimizing lead compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that builds mathematical models to predict the biological activity of a molecule based on its chemical structure neovarsity.orgfrontiersin.org. QSAR models use numerical descriptors that represent various structural and physicochemical properties of compounds dromicslabs.comresearchgate.net. These descriptors can include properties like molecular weight, lipophilicity, electronic properties, and the presence of specific functional groups. By analyzing a dataset of compounds with known structures and activities, QSAR models identify statistically significant correlations between the structural descriptors and the observed biological activity neovarsity.orgfrontiersin.org.
For this compound research, QSAR modeling could be used to predict the opioid receptor binding affinity or antagonist potency of newly designed analogs before they are synthesized and experimentally tested neovarsity.org. This predictive capability helps prioritize which compounds are most likely to have the desired activity, thereby reducing the time and cost associated with chemical synthesis and biological testing collaborativedrug.comfrontiersin.org. Predictive analytics in QSAR involves developing robust models that can accurately forecast the activity of compounds outside the training set neovarsity.orgnih.gov. Machine learning and deep learning techniques are increasingly being integrated into QSAR modeling to improve predictive accuracy and handle complex relationships between structure and activity neovarsity.orgdromicslabs.comnih.gov.
In Silico Approaches in this compound Research
"In silico" approaches refer to computational methods and simulations performed on a computer humanspecificresearch.org. In the context of this compound research and drug discovery, in silico methods play a significant role in complementing experimental studies and providing insights into molecular interactions and properties frontiersin.orgnih.gov.
These approaches can include molecular docking simulations, which predict how a molecule like this compound might fit into the binding site of an opioid receptor and estimate the strength of the interaction mdpi.comnih.gov. Molecular dynamics simulations can provide further insights into the flexibility of the molecule and the receptor, and how they interact over time. Other in silico methods relevant to this compound research include virtual screening of large chemical libraries to identify potential lead compounds or analogs with desired properties, and the prediction of various molecular properties relevant to drug development, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, although ADMET is outside the scope of this article researchgate.netnih.gov.
Computational chemogenomics, a field that utilizes in silico analysis to study the interactions between small molecules and biological targets, is also relevant frontiersin.org. By leveraging computational power, researchers can analyze millions of potential interactions, helping to prioritize experimental studies and reduce the time and cost of drug discovery frontiersin.org. While specific in silico studies focused solely on this compound were not detailed in the provided results, these computational approaches are widely used in modern drug discovery, including research on opioid receptor ligands, to understand SAR, predict activity, and guide the design of new compounds frontiersin.orgnih.govmdpi.com.
Here is a table summarizing the opioid receptor binding potencies of this compound mentioned in the search results:
| Opioid Receptor Subtype | Potency (nM) |
| Mu (μ) | 0.4 |
| Kappa (κ) | 0.6 |
| Delta (δ) | 1.9 |
*Data based on antagonism potency wikipedia.org.
Computational Chemistry and Molecular Docking Simulations for Ligand-Receptor Interactions
Computational chemistry and molecular docking simulations are widely used techniques in the field of drug discovery and medicinal chemistry to predict and understand how small molecules (ligands) interact with target macromolecules, such as proteins (receptors), at an atomic level. openaccessjournals.comopenaccessjournals.com Molecular docking aims to predict the preferred binding orientation, or pose, of a ligand within the binding site of a receptor and to estimate the binding affinity between the two molecules. openaccessjournals.comopenaccessjournals.comnih.gov This is achieved through algorithms that sample various conformations of the ligand and its position and orientation relative to the receptor, followed by scoring functions that evaluate the strength of the interaction based on factors like hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.comnih.gov Molecular docking can provide a visual model of the interaction between ligands and receptors, aiding in the exploration of the molecular mechanisms underlying binding and selectivity. frontiersin.org It is a key tool in structure-based drug design, helping researchers identify potential drug candidates and analyze protein-ligand interactions. openaccessjournals.comopenaccessjournals.com Computational quantum chemistry can complement these studies by providing insights into the electronic structure and properties of the molecules involved. plos.org
Ondelopran in the Context of Drug Discovery and Preclinical Development
Strategic Placement of Ondelopran Research within the Drug Discovery Pipeline
The research and development of a compound such as this compound are strategically positioned within the broader drug discovery and development pipeline. This multi-stage process typically begins with fundamental research into disease mechanisms and progresses through the identification and optimization of potential drug candidates, followed by rigorous preclinical testing and, if successful, clinical trials. biostock.sefrontiersin.orgstxbp1disorders.orgaristo-group.com The early phases, encompassing discovery and preclinical research, can span several years and involve a systematic approach to narrow down a large pool of initial compounds to identify those most suitable for further development. biostock.sebiobide.comangelinipharma.com
Target Identification and Validation through Basic Biological Research
The initial phase in the drug discovery pipeline involves target identification and validation. This stage is rooted in basic biological research aimed at understanding the underlying mechanisms of a disease and pinpointing specific molecular targets, such as proteins or enzymes, that play a pivotal role in the disease process and can potentially be modulated by a therapeutic agent. biostock.sefrontiersin.orgaristo-group.combiobide.comwjbphs.comucl.ac.ukrapidnovor.comaxcelead-us.com
For this compound, its development as an opioid receptor antagonist for alcohol dependence implies that research identified the opioid receptor system as a relevant biological target in the context of this condition. wikipedia.orgncats.iodrugbank.comspringer.comrpmj.ruresearchgate.net Target validation experiments are crucial at this stage to confirm the relevance of the selected target to the disease and assess its "druggability" – the likelihood that a small molecule can effectively interact with and modulate the target's activity. wjbphs.comucl.ac.ukrapidnovor.com Methodologies employed in target identification and validation can include genetic research, transcriptomics, proteomics, and the use of in vitro and in vivo models to confirm the link between the target and the disease phenotype. wjbphs.comucl.ac.ukrapidnovor.comaxcelead-us.com
Lead Compound Optimization and Preclinical Candidate Selection
Following target validation and the identification of initial "hit" compounds that show activity against the target, the process moves into the lead identification and optimization phases. aristo-group.combiobide.comoncodesign-services.comdanaher.comupmbiomedicals.com Lead optimization involves refining the chemical structure of promising compounds to enhance their desirable properties, such as potency, selectivity for the target, and pharmacokinetic characteristics, while minimizing potential toxicity. biobide.comoncodesign-services.comdanaher.comupmbiomedicals.comadmescope.comnih.gov
This iterative process involves medicinal chemistry efforts and extensive testing using biological assays, both in vitro and in vivo. danaher.comupmbiomedicals.com The goal is to improve the compound's "drug-like" properties, including absorption, distribution, metabolism, and excretion (ADME), and to evaluate its potential for toxicity (T), collectively known as ADMET properties. danaher.comupmbiomedicals.comadmescope.comwiley.com Preclinical candidate selection is the culmination of the lead optimization phase, where the most promising molecule, based on a balance of efficacy, safety, and pharmacokinetic properties, is chosen to advance to more comprehensive preclinical development studies. oncodesign-services.comupmbiomedicals.comadmescope.comeurofinsdiscovery.com
Methodologies for Preclinical Drug Candidate Evaluation
Once a preclinical candidate like this compound is selected, it undergoes a battery of preclinical studies designed to provide a comprehensive profile of its pharmacological activity and potential toxicity before it can be tested in humans. biostock.sestxbp1disorders.orgaristo-group.comangelinipharma.comwuxiapptec.comwjpsronline.com These studies are essential for assessing safety and efficacy in relevant biological systems and animal models. biostock.sestxbp1disorders.orgaristo-group.comangelinipharma.comoncodesign-services.comdanaher.comupmbiomedicals.comadmescope.comwiley.comeurofinsdiscovery.comwuxiapptec.comwjpsronline.comnih.govjax.org
Proof-of-Concept Studies in Relevant Preclinical Models
Proof-of-concept (PoC) or proof-of-principle studies are an important part of preclinical evaluation, designed to provide early evidence that the drug candidate is active on a pathophysiologically relevant mechanism and has the potential to produce the desired therapeutic effect. stxbp1disorders.orgnih.govbiocurate.comerbc-group.comresearchgate.net These studies are often conducted in relevant preclinical models, typically animal models that recapitulate aspects of the human disease. drugbank.comstxbp1disorders.orgoncodesign-services.combiocurate.comerbc-group.comresearchgate.net
For this compound, which was investigated for alcohol dependence, relevant preclinical models would likely involve animal models of alcohol consumption or dependence to assess the compound's ability to reduce alcohol intake or related behaviors. wikipedia.orgresearchgate.netresearchgate.netucla.edu While specific data from such proof-of-concept studies for this compound were not extensively detailed in the search results beyond its reported effect on reducing alcohol intake in a study wikipedia.org, the principle involves demonstrating a signal of efficacy in a controlled setting using appropriate biological models. The selection of the most appropriate preclinical model is crucial and should align with the molecule's mechanism of action and the intended clinical indication. biocurate.com
Integrated Preclinical Research Programs for Investigational New Drugs
To support the submission of an Investigational New Drug (IND) application to regulatory authorities like the FDA or EMA, a comprehensive package of preclinical data is required. stxbp1disorders.organgelinipharma.comwuxiapptec.combioduro.commedicilon.com This involves an integrated preclinical research program that assesses various aspects of the drug candidate. Key areas of evaluation include pharmacokinetics (how the body handles the drug – absorption, distribution, metabolism, excretion), pharmacodynamics (the drug's effects on the body), and toxicology (the potential for the drug to cause harm). biostock.sestxbp1disorders.orgaristo-group.comangelinipharma.comoncodesign-services.comdanaher.comadmescope.comwiley.comeurofinsdiscovery.comwuxiapptec.comwjpsronline.comnih.govjax.org
Studies conducted within an integrated preclinical program include in vitro assays and in vivo studies in multiple animal species to understand the compound's ADME profile, identify potential toxicities, determine safe dose levels, and assess long-term effects. stxbp1disorders.organgelinipharma.comwuxiapptec.comwjpsronline.com For example, a two-year study evaluating the carcinogenic potential of this compound in Wistar rats administered daily doses (10 mg/kg and 100 mg/kg) concluded that the compound did not exhibit carcinogenic properties in this model. rpmj.ruresearchgate.netdoclinika.ru These integrated studies provide the necessary data to assess the potential risks and benefits of the drug candidate and justify moving forward to human clinical trials. stxbp1disorders.organgelinipharma.comwuxiapptec.com
Challenges and Future Directions in this compound Research and Development
Challenges in preclinical research include the difficulty in accurately predicting human responses from animal models and the need for more translational and predictive models. angelinipharma.comdanaher.combiocurate.comucla.edufrontiersin.org Despite advances, understanding complex biological systems and identifying truly effective and safe compounds remains difficult. frontiersin.orgfrontiersin.org
While the specific future directions for this compound research are not extensively detailed in the publicly available information beyond its investigation for alcohol dependence and reported discontinuation in a US Phase II study springer.com, the broader field of drug discovery and preclinical development is continually evolving. Future directions include the increasing integration of advanced technologies such as artificial intelligence and machine learning to improve target identification, lead optimization, and the prediction of drug properties. wjbphs.comdanaher.comfrontiersin.org There is also a growing emphasis on developing more sophisticated in vitro models, such as organoids and 3D cell cultures, to better recapitulate human biology and improve the predictiveness of preclinical studies. wjbphs.comupmbiomedicals.comwjpsronline.com Furthermore, efforts are ongoing to enhance the efficiency and reduce the cost of preclinical evaluation while meeting stringent regulatory requirements. frontiersin.organgelinipharma.comdanaher.comupmbiomedicals.comfrontiersin.org
Overcoming Hurdles in Preclinical-to-Clinical Translation
Translating findings from preclinical studies to successful clinical applications presents significant challenges in drug development eurogct.orgbihealth.org. A key hurdle is the need for preclinical models that accurately predict clinical safety and efficacy in humans eurogct.org. Inconsistencies in translating results from animal models, such as murine disease models, to human outcomes are a well-recognized issue across drug and medical device innovation bihealth.org.
For compounds like this compound, which target complex systems like the opioid receptors involved in addiction, ensuring that preclinical models adequately mirror human physiology and disease pathology is crucial. The absence of clear effective-ineffective categories for certain conditions, such as alcohol use disorder, and potential biases in preclinical literature can affect the development of predictive models researchgate.net.
Strategies to overcome these translational hurdles include developing new preclinical models that better recapitulate human disease biology and response criteria bihealth.org. Integrating infrastructure for clinical trials and translational research capacity into academic centers and fostering collaboration between preclinical and clinical research groups are also recommended to improve the transition of drug development processes bihealth.org. Small first-in-human studies, sometimes referred to as Phase 0 trials, can be valuable in gathering preliminary data on a drug's profile and demonstrating drug-target effects early on, especially when preclinical data might be misleading bihealth.org.
Application of Emerging Technologies (e.g., Artificial Intelligence, Advanced In Vitro Platforms) to Accelerate Research
Emerging technologies like Artificial Intelligence (AI) and advanced in vitro platforms are increasingly being applied to accelerate drug discovery and preclinical research, potentially impacting the development path of compounds like this compound mdpi.commednexus.org. AI, through techniques such as machine learning and deep learning, can analyze vast volumes of biological and chemical data to identify new therapeutic compounds and predict their properties mdpi.comnih.gov.
Advanced in vitro platforms, such as 3D cell cultures, organoids, and organ-on-a-chip systems, offer models that more closely mimic human physiology compared to traditional 2D cell cultures imavita.commdpi.comnih.gov. These models can provide more physiologically relevant data for screening, efficacy evaluations, and toxicity testing imavita.comtechnologynetworks.com. For a compound like this compound, which acts on opioid receptors in the nervous system, advanced in vitro models of neural tissue could potentially provide more predictive data on its interactions and effects at a cellular or tissue level. The use of such human-relevant models is gaining traction, partly due to initiatives allowing alternatives to animal testing for drug applications mdpi.com. These technologies have the potential to improve drug efficacy prediction, minimize toxicity assessment challenges, and reduce the time and cost associated with obtaining data in preclinical development mdpi.comnih.gov.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
